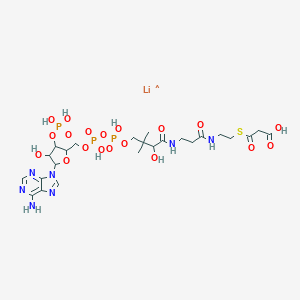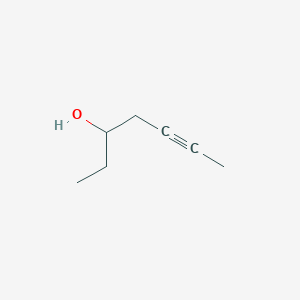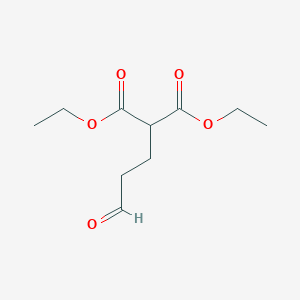
diethyl 2-(3-oxopropyl)malonate
Vue d'ensemble
Description
Diethyl (3-oxopropyl)malonate, also known as 3-oxopropylmalonate, is an organic compound belonging to the malonate family. It is a white, crystalline solid with a molecular weight of 144.14 g/mol and a melting point of 69-71 °C. It is soluble in water, ethanol, and ether, and is used in a variety of applications, including organic synthesis, industrial processes, and scientific research.
Applications De Recherche Scientifique
Science des Matériaux
Le diéthyl 2-(3-oxopropyl)malonate a été utilisé dans la croissance et la caractérisation d’échantillons cristallins pour diverses applications. Les monocristaux de ce composé ont été cultivés avec succès et efficacement par la méthode standard d’évaporation lente . Ces cristaux ont des applications potentielles dans les filtres diélectriques et électroniques, les applications thermiques, optiques et mécaniques .
Applications biomédicales
Le composé a été testé pour ses applications biomédicales potentielles. Il a été constaté que le composé présentait des résultats prometteurs dans les tests d’amarrage moléculaire pour le diabète sucré, une maladie courante associée au mode de vie et aux habitudes alimentaires . Les valeurs d’affinité de liaison pour l’inhibiteur standard A74DME et le composé expérimental D23DYM étaient respectivement de − 8,1 kJ/mole et − 8,3 kJ/mole . Cela suggère que le composé pourrait avoir un potentiel en tant qu’agent thérapeutique dans le traitement du diabète.
Photonique
Dans le domaine de la photonique, les matériaux optiques non linéaires jouent un rôle important dans le stockage des données, la technologie laser et les communications optiques . Le diéthyl 2-(3-oxopropyl)malonate, étant un matériau organique, présente un effet électro-optique prononcé, ce qui en fait un candidat potentiel pour un matériau de conversion à haute fréquence .
Catalyse
Dans la synthèse du diéthyl malonate avec l’éthanol et l’acide malonique comme réactifs, l’activité catalytique du graphite expansible (EG) a été étudiée . Le diéthyl 2-(3-oxopropyl)malonate peut être synthétisé en utilisant cette méthode, qui est simple, rapide et écologique .
Spectrométrie de masse
L’addition de dérivés de Grignard au diéthyl éthoxyméthylène malonate génère des dérivés de diéthyl malonate 2-substitués . Ce composé peut être utilisé dans l’étude des données de spectrométrie de masse pour ces dérivés<a aria-label="3: L’addition de dérivés de Grignard au diéthyl éthoxyméthylène malonate génère des dérivés de diéthyl malonate 2-substitués3" data-citationid="da8d69e7-ff13-2874-1f34-8b04c7e145be-3
Mécanisme D'action
Safety and Hazards
Orientations Futures
The synthesis of diethyl malonate and its derivatives has significant implications in various fields, including the preparation of polyester, coating, pharmacy, and as an additive of cosmetics . Future research may focus on improving the efficiency and environmental friendliness of the synthesis process .
Propriétés
IUPAC Name |
diethyl 2-(3-oxopropyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-3-14-9(12)8(6-5-7-11)10(13)15-4-2/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQNJWQEVPVFIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173166 | |
| Record name | Diethyl (3-oxopropyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19515-61-8 | |
| Record name | 1,3-Diethyl 2-(3-oxopropyl)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19515-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl (3-oxopropyl)malonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019515618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl (3-oxopropyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl (3-oxopropyl)malonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.186 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL (3-OXOPROPYL)MALONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X5K5KVC8U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


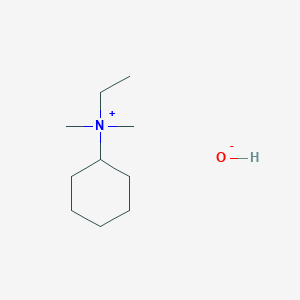
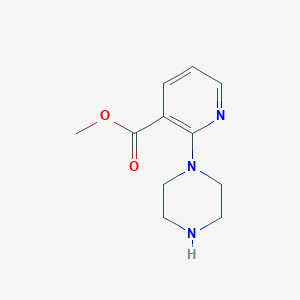

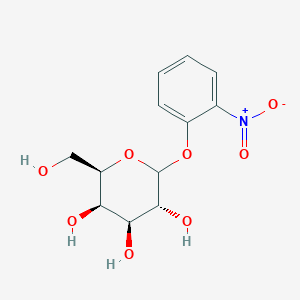
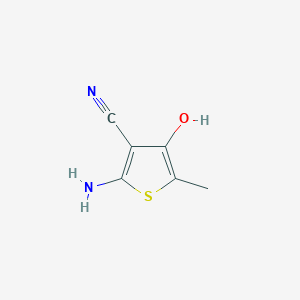
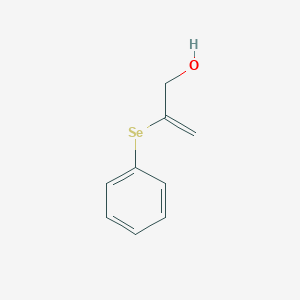

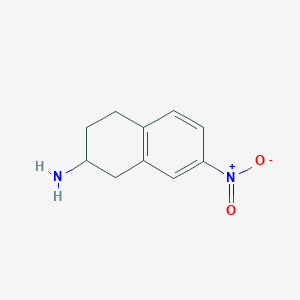
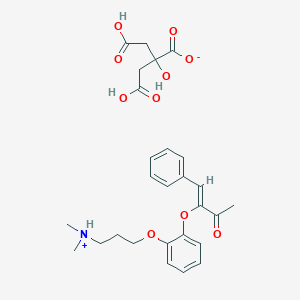
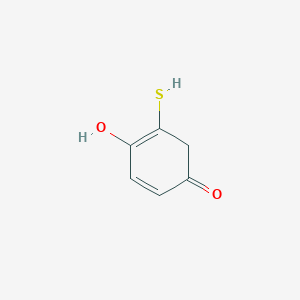

![Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester](/img/structure/B28665.png)
